molecular formula C9H8ClFN2O B14454249 Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo- CAS No. 78077-47-1

Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo-

Cat. No.: B14454249
CAS No.: 78077-47-1
M. Wt: 214.62 g/mol
InChI Key: GLYDHOZNBVJYBG-UHFFFAOYSA-N
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Description

Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo- is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a propanehydrazonoyl chloride group and a 4-fluorophenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo- typically involves the reaction of 4-fluorophenylhydrazine with a suitable acyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted products.

Scientific Research Applications

Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetyl chloride: This compound shares the 4-fluorophenyl group but differs in its acyl chloride moiety.

    2,4-Dichlorophenoxyacetic acid derivatives: These compounds have similar structural features and are studied for their biological activity.

Uniqueness

Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O/c1-6(14)9(10)13-12-8-4-2-7(11)3-5-8/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYDHOZNBVJYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377953
Record name Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78077-47-1
Record name Propanehydrazonoyl chloride, N-(4-fluorophenyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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